N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a structurally complex molecule featuring a phenylpiperazine core, a dimethylaminophenyl substituent, and a 2-methoxyphenoxy acetamide moiety. Piperazine derivatives are commonly associated with central nervous system (CNS) targets, such as dopamine or serotonin receptors, due to their ability to modulate neurotransmitter systems . The dimethylamino group may enhance lipophilicity and blood-brain barrier permeability, while the methoxyphenoxy acetamide could influence receptor binding affinity .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-31(2)24-15-13-23(14-16-24)26(33-19-17-32(18-20-33)25-9-5-4-6-10-25)21-30-29(34)22-36-28-12-8-7-11-27(28)35-3/h4-16,26H,17-22H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSOJMBVNIXDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of phenylpiperazine with appropriate reagents under controlled conditions.
Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine.
Coupling with the phenoxyacetamide moiety: The final step involves coupling the intermediate with 2-(2-methoxyphenoxy)acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine- and acetamide-containing analogs. Below is a detailed comparison based on substituents, molecular properties, and reported biological activities:
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
Structural Diversity and Receptor Targeting: The target compound’s 4-phenylpiperazine moiety is a common feature in dopamine D2/D3 receptor ligands (e.g., aripiprazole analogs) . Dimethylamino groups (as in the target compound) enhance basicity and membrane permeability compared to electron-withdrawing substituents like trifluoromethyl or nitro groups .
Synthetic Approaches :
- Piperazine-acetamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, compound 7o () was prepared using 1-(2,4-dichlorophenyl)piperazine and a pyridinylphenyl precursor with 71% yield .
- The target compound likely requires a multi-step synthesis involving:
- Formation of the 4-phenylpiperazine-ethyl backbone.
- Coupling with 2-(2-methoxyphenoxy)acetic acid.
Biological Implications: Methoxy groups (as in the target compound) may improve metabolic stability compared to nitro or chloro substituents, which are prone to reduction or hydrolysis .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dimethylamino group, a phenylpiperazine moiety, and an acetamide functional group. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H31N4O3
- IUPAC Name : this compound
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Weight | 439.56 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO and ethanol |
Anticonvulsant Activity
Research has indicated that compounds with similar structures to this compound exhibit anticonvulsant activity. A study evaluated various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, revealing that certain modifications could enhance their efficacy against seizures in animal models. The highest anticonvulsant activity was observed at doses of 100 mg/kg and 300 mg/kg, demonstrating significant protection in the maximal electroshock (MES) test .
The mechanism by which this compound exerts its biological effects is thought to involve modulation of neurotransmitter systems, particularly those related to GABAergic and serotonergic pathways. The presence of the dimethylamino group is believed to enhance the lipophilicity of the compound, facilitating its ability to cross the blood-brain barrier and interact with central nervous system targets.
Case Studies
In a comparative study involving various derivatives, it was found that compounds with higher lipophilicity showed delayed onset but prolonged duration of anticonvulsant action. For instance, compounds containing the phenylpiperazine moiety demonstrated effective protection at different time intervals post-administration, suggesting that structural variations significantly influence pharmacokinetic properties and therapeutic outcomes .
In Vitro Studies
In vitro studies have shown that this compound interacts with several biological targets, including serotonin receptors (5-HT receptors). This interaction may contribute to its potential as an antidepressant or anxiolytic agent, paralleling findings from similar compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the phenylpiperazine ring or the acetamide group can lead to variations in potency and selectivity towards specific receptors. For example, replacing the dimethylamino group with other amine functionalities has been shown to alter both the lipophilicity and receptor binding affinity of related compounds .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Dimethylamino vs. Ethylamine | Increased lipophilicity |
| Phenylpiperazine Substituents | Altered receptor selectivity |
| Acetamide Variants | Changes in potency |
Q & A
Basic: What are the critical parameters for optimizing the synthetic route of this compound?
Methodological Answer:
Key considerations include:
- Reagent selection : Use DMAP and Ac₂O in pyridine for acetylation reactions to enhance reaction efficiency .
- Temperature control : Maintain low temperatures (-40°C to -20°C) for glycosylation steps using NIS/TMSOTf to avoid side reactions .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:5 to 1:3 ratios) to isolate intermediates .
- Stoichiometry : Optimize coupling agents (e.g., EDC/HOBt in DMF) to improve yields in amide bond formation .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.7–3.8 ppm and aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring observed m/z matches theoretical values (e.g., ±0.5 Da tolerance) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: How to design initial in vitro assays to evaluate pharmacological activity?
Methodological Answer:
- Target selection : Prioritize receptors linked to the compound’s structural motifs (e.g., dopamine or serotonin receptors due to the piperazine moiety) .
- Assay conditions : Use cell lines (e.g., HEK-293) transfected with target receptors. Measure cAMP levels or calcium flux via fluorescence-based kits .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known agonists/antagonists) .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., confirming acetamide linkages via HMBC cross-peaks) .
- X-ray crystallography : For ambiguous stereochemistry, crystallize the compound and analyze diffraction patterns to assign absolute configuration .
- Isotopic labeling : Synthesize deuterated analogs to simplify complex NMR spectra (e.g., deuteration of labile protons) .
Advanced: What strategies improve yields in multi-step syntheses?
Methodological Answer:
- Intermediate stabilization : Protect reactive groups (e.g., amines with Boc or Fmoc) to prevent degradation during subsequent steps .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce byproducts .
- Scale-down experiments : Use microfluidic reactors to test reaction conditions (e.g., residence time, temperature) before scaling up .
Advanced: How to assess metabolic stability and pharmacokinetics in vivo?
Methodological Answer:
- Rodent studies : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to calculate bioavailability. Collect plasma samples at 0–24 hours for LC-MS/MS analysis .
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF .
- Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs (e.g., brain, liver) .
Safety: What protocols are critical for safe handling and waste disposal?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal in designated chemical waste containers .
- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
Data Contradiction: How to address conflicting bioactivity results across studies?
Methodological Answer:
- Purity verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
- Assay standardization : Use identical cell lines, passage numbers, and assay buffers. Validate with reference compounds .
- Statistical rigor : Apply ANOVA or Student’s t-test to ensure significance (p < 0.05). Report mean ± SEM across ≥3 independent experiments .
Stability: How to design accelerated degradation studies under varying conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC .
- pH stability : Dissolve in buffers (pH 3–9) and analyze over 48 hours to identify hydrolysis-prone motifs (e.g., ester groups) .
Computational: What molecular modeling approaches predict target interactions?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model binding poses against homology-built receptors (e.g., dopamine D2 receptor). Validate with MD simulations (100 ns trajectories) .
- QSAR : Develop regression models linking substituent properties (e.g., logP, polar surface area) to bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
